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Compound of Interest

Compound Name: (S)-(+)-2-Chloro-1-phenylethanol
CAS No.: 56751-12-3; 70111-05-6
Cat. No.: B2905927

Get Quote

Executive Summary

(S)-2-chloro-1-phenylethanol is a pivotal chiral building block in the synthesis of adrenergic
beta-blockers and selective serotonin reuptake inhibitors (SSRIs), including fluoxetine and
nisoxetine. Achieving high enantiomeric excess (ee >98%) is critical, as the pharmacological
activity of the final API often resides in a single enantiomer.

This Application Note details two validated protocols for the asymmetric reduction of 2-
chloroacetophenone:

» Biocatalytic Reduction: Utilizing an S-selective Ketoreductase (KRED) with cofactor
recycling.

o Asymmetric Transfer Hydrogenation (ATH): Utilizing a Ruthenium-Noyori type catalyst.[1][2]

Critical Stereochemical Note: Due to Cahn-Ingold-Prelog (CIP) priority rules, the introduction of
the chlorine atom changes the priority sequence compared to simple acetophenone. While
standard (S,S)-TsDPEN catalysts yield (S)-1-phenylethanol from acetophenone, they typically
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yield (R)-2-chloro-1-phenylethanol from 2-chloroacetophenone. Consequently, (R,R)-TsDPEN
ligands are required to access the target (S)-enantiomer via ATH.

Safety Directive: Handling 2-Chloroacetophenone

WARNING: LACHRYMATOR AGENT 2-Chloroacetophenone (Phenacyl chloride) is the active
component of "CN gas" (tear gas). It is a potent lachrymator and skin irritant.

Engineering Controls: All weighing and reaction setup must occur within a certified fume
hood.

o PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A full-
face respirator is recommended if handling solids outside a hood (not advised).

o Decontamination: Spills should be treated immediately with a solution of 10% sodium
bicarbonate and 5% sodium thiosulfate to hydrolyze the alkyl halide.

o State: The substrate is a solid (mp 54-56 °C) but has significant vapor pressure. Handling it
as a solution (e.g., in THF or Toluene) is safer than handling the dry powder.

Route A: Biocatalytic Reduction (Enzymatic)

This route is preferred for high enantioselectivity (>99% ee) and mild, aqueous reaction
conditions. It utilizes a coupled enzyme system: a KRED to reduce the ketone and a Glucose
Dehydrogenase (GDH) to regenerate the NADPH cofactor.

Mechanism & Workflow
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Figure 1: Coupled enzymatic cycle showing substrate reduction and cofactor regeneration.

Protocol Details

Reagents:

Substrate: 2-Chloroacetophenone (100 mM final conc.)

Enzyme: S-selective KRED (e.g., Rhodococcus sp. ADH or commercial "S-selective" kit).

Cofactor Recycling: Glucose Dehydrogenase (GDH) + NADP+ (catalytic amount, 1.0 mM).

Sacrificial Substrate: D-Glucose (1.5 equivalents).

Buffer: 100 mM Potassium Phosphate, pH 7.0.

Co-solvent: DMSO (5-10% v/v) to improve substrate solubility.
Step-by-Step Procedure:

o Buffer Prep: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0). Degas by
sonication for 10 mins.

e Substrate Solution: Dissolve 1.54 g (10 mmol) of 2-chloroacetophenone in 5 mL DMSO.
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o Reaction Mix: To a jacketed glass reactor (250 mL) equipped with an overhead stirrer, add:

o

85 mL Buffer.[1]

[¢]

2.7 g D-Glucose (15 mmol).

[¢]

10 mg NADP+ (disodium salt).

[e]

50 mg GDH (lyophilized powder).

o

100 mg S-selective KRED.

e Initiation: Add the DMSO substrate solution dropwise over 5 minutes while stirring at 250
rpm.

e Incubation: Maintain temperature at 30°C.

o Critical Control: The production of gluconic acid will lower pH. Monitor pH and maintain at
7.0 using 1M NaOH (titration or manual addition).

e Workup (24 hours):

o Verify conversion by HPLC.[1][3]

o

Add 50 mL Ethyl Acetate (EtOAc) and stir vigorously for 10 mins to quench.

[¢]

Filter through a Celite pad to remove protein emulsion.

[¢]

Separate phases; extract aqueous phase 2x with EtOAc.

[e]

Dry combined organics over MgSOa4 and concentrate in vacuo.

Route B: Asymmetric Transfer Hydrogenation
(Chemical)

This route is preferred for scale-up (>100g) due to higher volumetric productivity and easier
workup (no emulsions).
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Catalyst Selection & Mechanism

To obtain the (S)-enantiomer of 2-chloro-1-phenylethanol, you must use the (R,R)-TsDPEN
ligand.

¢ Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]
e Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

Note: The (S,S)-catalyst, which makes (S)-1-phenylethanol, produces (R)-2-chloro-1-
phenylethanol due to the CIP priority switch of the chloromethyl group.
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Figure 2: ATH Catalytic cycle highlighting the ligand-product stereochemical relationship.

Protocol Detalils

Reagents:
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e Substrate: 2-Chloroacetophenone (1.0 eq).
o Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (S/C ratio 500:1 to 1000:1).

e Solvent/H-Donor: Formic Acid/Triethylamine (5:2 molar ratio).[1][4] Alternatively, use EtOAc
with 2-3 eq of HCOOH/TEA mix.

Step-by-Step Procedure:

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Nitrogen/Argon. Oxygen
degrades the active Ru-hydride species.

o Catalyst Charge: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.2 mol%).

e Solvent: Add degassed EtOAc (optional, can run neat in H-donor) and the Formic Acid/TEA
mixture (3.0 equivalents of hydride).

e Substrate Addition: Add 2-chloroacetophenone.
» Reaction: Stir at 30°C.

o Observation: Evolution of CO2 gas will occur. Ensure the system is vented through a
bubbler (oil trap) to prevent pressure buildup while maintaining inert atmosphere.

e Monitoring: Reaction is typically complete in 8-12 hours.
o Workup:
o Dilute with water.
o Extract with EtOAc or DCM.[1]
o Wash organic layer with saturated NaHCOs (to remove residual formic acid) and Brine.

o Dry and concentrate.

Comparative Analysis
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Feature Biocatalysis (Route A) ATH (Route B)
Enantioselectivity (ee) Excellent (>99%) Very Good (95-98%)
Reaction Conditions Aqueous, pH 7, 30°C Organic/Neat, 30-40°C
Substrate Loading Low to Moderate (50-100 g/L) High (>200 g/L possible)
Catalyst Cost Moderate (Enzyme + Cofactor)  High (Ruthenium)

Key Challenge pH control, Emulsion workup ;:iztalyst sensitivity to Oz, CIP
Green Chemistry High (Water based) Moderate (Organic solvents)

Analytical Validation

HPLC Method (Chiral):

e Column: Chiralcel OD-H (Daicel), 250 x 4.6 mm, 5 pm.
¢ Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v).[3]
» Flow Rate: 0.8 - 1.0 mL/min.

o Detection: UV @ 254 nm.

e Temperature: 25°C.

o Expected Retention:

o (R)-enantiomer: ~11.5 min (Major peak with (S,S)-catalyst).

o (S)-enantiomer: ~13.5 min (Major peak with (R,R)-catalyst / Enzyme).

o Note: Verify retention times with racemic standard as column history affects absolute RT.
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« Biocatalytic Efficiency: Zheng, G. W., et al. "Efficient synthesis of (S)-2-chloro-1-(2,4-
dichlorophenyl) ethanol using a tetrad mutant alcohol dehydrogenase from Lactobacillus
kefir." ResearchGate.

o ATH Catalyst Configuration: "Asymmetric Transfer Hydrogenation in Water with a Supported
Noyori—Ilkariya Catalyst." SciSpace. (Confirming (S,S)-catalyst yields (R)-product for 2-
chloroacetophenone).

¢ Ruthenium Catalyst Data: "RuCl Product Information.” TCI Chemicals.
+ Safety Data: "Material Safety Data Sheet: 2-Chloroacetophenone.” Fisher Scientific.

¢ HPLC Method: "Chiralcel OD-H Instruction Manual." Daicel Corporation.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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